N-Acetyl-1-methyl-L-histidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

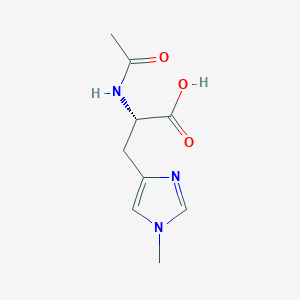

N-Acetyl-1-methyl-L-histidine (C₉H₁₃N₃O₃) is an acetylated derivative of 1-methyl-L-histidine, characterized by the addition of an acetyl group (-COCH₃) to the amino group and a methyl group (-CH₃) at the 1-position of the imidazole ring of histidine . This dual modification significantly alters its physicochemical properties compared to its parent compounds. It is classified as a histidine derivative and belongs to the class of N-acyl-alpha-amino acids . Notably, it has been identified as a biomarker for chronic kidney disease (CKD), with elevated levels correlating inversely with glomerular filtration rates (GFR) . Its structure (InChI: 1S/C9H13N3O3/c1-6(13)11-8(9(14)15)3-7-4-12(2)5-10-7/h4-5,8H,3H2,1-2H3,(H,11,13)(H,14,15)/t8-/m0/s1) highlights the stereochemical complexity introduced by these modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-1-methyl-L-histidine involves the acetylation of L-histidine followed by methylation. The reaction typically employs acetyl chloride or acetic anhydride as acetylating agents under basic conditions. The methylation of the imidazole ring can be achieved using methyl iodide in the presence of a base like sodium hydride .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving purification steps like crystallization or chromatography .

Chemical Reactions Analysis

1.1. Acetylation of the Amino Group

The amino group of L-histidine is acetylated using acetyl-CoA in a reaction catalyzed by histidine N-acetyltransferase (EC 2.3.1.33) . This step produces N-acetyl-L-histidine (NAH), a precursor to the methylated derivative.

1.2. Methylation of the Imidazole Ring

The methyl group at the 1-position (proximal nitrogen) of the imidazole ring is introduced via enzymatic methylation. The methyltransferase METTL9 specifically catalyzes this reaction, converting histidine to 1-methylhistidine (1MH) . For N-acetyl-1-methyl-L-histidine, this methylation occurs after acetylation, yielding the final compound.

| Method | Key Reagents | Conditions |

|---|---|---|

| Enzymatic methylation | METTL9 enzyme, AdoMet (methyl donor) | In vitro assay, pH 7.4–8.0 |

| Chemical methylation | Methyl iodide, methyl sulfate | Acidic hydrolysis (1–6 mol/L HCl) |

Enzymatic Methylation Mechanism

The METTL9 enzyme targets histidine residues in HxH motifs (alternating histidines) and adds a methyl group to the 1-position of the imidazole ring . This reaction is critical in protein modification and metabolite synthesis.

2.1. Reaction Specificity

-

Substrate Recognition : METTL9 prefers sequences with alternating histidines (e.g., HxHxH motifs).

-

Regioselectivity : The methyl group is added to the proximal nitrogen (1-position), avoiding the distal nitrogen (3-position) .

2.2. Kinetic and Structural Insights

-

Catalytic Efficiency : METTL9 exhibits high activity with small, uncharged residues (e.g., Ala, Gly) in the middle position of the HxH motif .

-

Product Analysis : LC-MS confirms the formation of 1-methylhistidine (1MH) without detectable 3-methylhistidine .

Chemical Stability and Reactions

N-Acetyl-1-methyl-L-histidine participates in reactions typical of histidine derivatives, including:

3.1. Hydrolysis

-

Acetyl Group Cleavage : The acetyl group can be removed by specific acylases in biological systems, regenerating histidine .

-

Methyl Group Stability : The methyl group on the imidazole ring is chemically stable under standard conditions but may undergo oxidation or adduction under reactive stress.

3.2. Adduction Reactions

Histidine derivatives react with electrophilic species like epoxyalkenals via Michael addition, forming stable adducts . For example, 4,5-epoxy-2-alkenals can modify the imidazole ring, leading to histidine loss and carbonyl formation in proteins .

Biological and Analytical Relevance

-

Metabolic Role : Acts as a biomarker for chronic kidney disease, with elevated levels correlating to reduced glomerular filtration rate .

-

Analytical Detection :

Key Reaction Data

This synthesis and reactivity profile underscores this compound’s role as a versatile metabolite with enzymatic and chemical pathways central to its formation and degradation.

Scientific Research Applications

N-Acetyl-1-methylhistidine is a derivative of histidine associated with chronic kidney disease . Higher levels of N-acetyl-1-methylhistidine correlate with a lower estimated glomerular filtration rate, suggesting it could be a biomarker for chronic kidney disease .

While the search results do not contain comprehensive data tables and case studies specifically for N-Acetyl-1-methyl-L-histidine, they do provide information on the related compound N-acetyl-L-histidine (NAH) and its applications, particularly in the context of eye health .

N-acetyl-L-histidine (NAH) Applications

- Ocular Health: NAH is a biomolecule found in the brain, retina, and lens of poikilothermic vertebrates . Research indicates that NAH plays a role in maintaining lens health and preventing cataracts .

- Cataract Prevention: Studies on Atlantic salmon have shown a correlation between increased dietary histidine, elevated lens NAH levels, and a reduction in cataract formation . When the dietary content of histidine was increased in the diet of salmon, the fish had double the content of histidine in the lens, and lens NAH had risen, which had a positive effect on reducing cataract formation in this population .

- Molecular Water Pump (MWP) Hypothesis: NAH is associated with the MWP hypothesis, which suggests it helps maintain hydration levels in the eye. Studies have found that lenses with high NAH levels are protected under hypo-osmotic conditions .

- Antioxidant Properties: Some researchers propose that NAH functions as an antioxidant in the lens .

Histidine and its Roles

L-Histidine (HIS) is an essential amino acid with several biochemical and physiological properties . It plays roles in:

HIS has been investigated as a nutritional supplement for various conditions, including:

- Rheumatoid arthritis and anemia in patients with chronic renal failure

- Fatigue during strenuous exercise

- Aging-related disorders

- Metabolic syndrome

- Atopic dermatitis

- Ulcers and inflammatory bowel diseases

- Ocular diseases and neurological disorders

Histidine Supplementation

- Studies have explored the impact of histidine supplementation on various health conditions .

- Research indicates that high doses of histidine can rapidly increase plasma histidine levels, which then decrease within a few hours .

- Histidine supplementation may have a modulatory effect on metabolic pathways .

Mechanism of Action

The mechanism of action of N-Acetyl-1-methyl-L-histidine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between N-Acetyl-1-methyl-L-histidine and related compounds:

Key Observations:

Functional Groups :

- This compound combines both acetylation and methylation, enhancing hydrophobicity compared to L-histidine or singly modified derivatives .

- N-Methyl-L-histidine lacks the acetyl group, reducing its metabolic stability compared to the acetylated form .

Biological Roles: The acetyl and methyl groups in this compound may impede enzymatic degradation, prolonging its presence in biological systems and making it a viable CKD biomarker . N-Acetyl-L-histidine is pivotal in studying post-translational protein modifications but lacks the methyl group critical for CKD association .

Pharmacokinetic and Pharmacodynamic Differences

- Metabolism : this compound is resistant to peptidases due to its modifications, unlike L-histidine, which is rapidly metabolized in the liver .

Biological Activity

N-Acetyl-1-methyl-L-histidine (NAMH) is a derivative of the amino acid histidine, notable for its biological significance and potential therapeutic applications. This compound is characterized by an acetyl group attached to the nitrogen atom of the methylated histidine, which influences its biological activity and metabolic pathways.

Metabolism and Physiological Role

This compound is involved in various metabolic processes. It serves as a metabolite in human blood serum and has been linked to several physiological functions, including:

- Antioxidant Activity : Similar to other histidine derivatives, NAMH exhibits antioxidant properties, potentially protecting cells from oxidative stress.

- Osmolyte Function : In certain vertebrates, it plays a role in maintaining cellular osmotic balance, particularly in the brain and ocular tissues .

Association with Health Conditions

Recent studies have highlighted the significance of NAMH levels in various health conditions:

- Chronic Kidney Disease (CKD) : Elevated levels of NAMH have been associated with lower estimated glomerular filtration rates, suggesting its potential as a biomarker for CKD .

- Cataract Formation : Research indicates that increased dietary histidine can elevate NAMH levels in fish, correlating with reduced cataract formation, thus supporting its role in eye health .

Key Studies and Findings

- Histidine Derivatives in Brain Metabolism :

- Electrophile-Fragment Screening :

- Protein Modification :

Data Table: Biological Functions of this compound

Case Study 1: Dietary Histidine and Eye Health

A controlled dietary experiment on Atlantic salmon showed that increasing histidine intake led to a significant rise in NAMH levels within the lens of the eye. This increase was correlated with a reduction in cataract formation, suggesting a protective role for NAMH against ocular diseases .

Case Study 2: Biomarker Potential in CKD

A clinical study assessed blood serum metabolites in patients with chronic kidney disease. Results indicated that elevated levels of NAMH were associated with decreased kidney function, positioning it as a potential biomarker for early detection of CKD .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing N-Acetyl-1-methyl-L-histidine to ensure purity and structural integrity?

Synthesis typically involves acetylation and methylation of L-histidine under controlled conditions. Key steps include:

- Purification : Use reversed-phase HPLC or recrystallization to isolate the compound, followed by lyophilization for stability .

- Structural confirmation : Employ 1H-NMR and 13C-NMR to verify acetylation and methylation sites. Mass spectrometry (MS) further confirms molecular weight (±1 Da tolerance) .

- Purity assessment : Validate via high-resolution chromatography (≥95% purity) with UV detection at 210 nm, referencing pharmacopeial standards .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Offers high sensitivity (detection limit ~0.1 ng/mL) and specificity in plasma or tissue homogenates. Use isotopically labeled analogs (e.g., 13C-N-Acetyl-1-methyl-L-histidine) as internal standards .

- Derivatization methods : Pre-column derivatization with AccQ-Tag™ enhances UV/fluorescence detection in HPLC workflows .

- Validation : Follow ICH guidelines for linearity (R2 >0.99), precision (CV <15%), and recovery (85–115%) .

Q. How should researchers design controlled experiments to study the stability of this compound under varying pH and temperature conditions?

- Buffer systems : Test stability in phosphate-buffered saline (pH 2–9) at 25°C and 37°C. Monitor degradation via time-course sampling (0–72 hours) .

- Kinetic analysis : Use first-order decay models to calculate half-life (t1/2) and activation energy (Ea) via Arrhenius plots .

- Protective strategies : Evaluate excipients (e.g., mannitol, trehalose) for lyophilized formulations to enhance shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding the enzymatic interactions of this compound in different biological models?

- Variable isolation : Systematically test factors like enzyme isoforms (e.g., histidine acetyltransferase vs. deacetylase), cofactor availability (e.g., NAD+), and substrate concentrations .

- Cross-model validation : Compare results in cell-free systems (e.g., recombinant enzymes), primary cell cultures, and in vivo models (e.g., zebrafish or murine systems) .

- Data triangulation : Integrate kinetic assays (e.g., Km, Vmax), structural docking simulations, and mutagenesis studies to identify binding site discrepancies .

Q. What strategies are recommended for designing in vivo studies to assess the metabolic fate of this compound while minimizing confounding variables?

- Isotopic tracing : Administer 13C- or 15N-labeled compound and track metabolites via LC-MS or PET imaging in target tissues (e.g., brain, liver) .

- Dietary controls : Standardize animal diets to eliminate exogenous histidine sources. Use germ-free models to assess gut microbiota contributions .

- Pharmacokinetic modeling : Calculate AUC, Cmax, and clearance rates using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin®) .

Q. How should researchers address challenges in computational modeling of this compound’s interactions with histidine-modifying enzymes?

- Force field selection : Use AMBER or CHARMM for simulating acetylated histidine residues in enzyme active sites. Validate against crystallographic data (e.g., PDB entries) .

- Free energy calculations : Apply molecular dynamics (MD) with umbrella sampling or MM/PBSA to estimate binding affinities (ΔG) .

- Machine learning : Train neural networks on kinetic datasets to predict enzyme inhibition/activation profiles .

Q. Methodological Notes

- Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .

- Ethical compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for experimental design and reporting .

- Contradiction resolution : Apply causal analysis frameworks (e.g., Bradford Hill criteria) to evaluate biological plausibility and dose-response relationships in conflicting data .

Properties

CAS No. |

84285-33-6 |

|---|---|

Molecular Formula |

C9H13N3O3 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

(2S)-2-acetamido-3-(1-methylimidazol-4-yl)propanoic acid |

InChI |

InChI=1S/C9H13N3O3/c1-6(13)11-8(9(14)15)3-7-4-12(2)5-10-7/h4-5,8H,3H2,1-2H3,(H,11,13)(H,14,15)/t8-/m0/s1 |

InChI Key |

GVRCKHXHWSYDEF-QMMMGPOBSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN(C=N1)C)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CN(C=N1)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.